molecular formula C6H8Cl2N2O B3046261 2-Chloro-6-methoxypyridin-3-amine hydrochloride CAS No. 1216499-22-7

2-Chloro-6-methoxypyridin-3-amine hydrochloride

Cat. No.: B3046261
CAS No.: 1216499-22-7
M. Wt: 195.04
InChI Key: CSBNIFQFMVZPDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methoxypyridin-3-amine hydrochloride is an organic compound with the molecular formula C6H8Cl2N2O. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a methoxy group at the 6-position, and an amino group at the 3-position, combined with hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxypyridin-3-amine hydrochloride typically involves the chlorination of 6-methoxypyridin-3-amine. One common method is the reaction of 6-methoxypyridin-3-amine with thionyl chloride (SOCl2) under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of 6-methoxypyridin-3-amine to this compound while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxypyridin-3-amine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-methoxypyridin-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxypyridin-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxypyridine: Lacks the amino group at the 3-position.

    6-Chloro-2-methoxypyridin-3-amine: Similar structure but different substitution pattern.

    2-Chloro-3-methoxypyridine: Different position of the methoxy group .

Uniqueness

2-Chloro-6-methoxypyridin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups, along with the amino group, allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-chloro-6-methoxypyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O.ClH/c1-10-5-3-2-4(8)6(7)9-5;/h2-3H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBNIFQFMVZPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674511
Record name 2-Chloro-6-methoxypyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216499-22-7
Record name 2-Chloro-6-methoxypyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-methoxypyridin-3-amine hydrochloride
Reactant of Route 2
2-Chloro-6-methoxypyridin-3-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-methoxypyridin-3-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-methoxypyridin-3-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-methoxypyridin-3-amine hydrochloride
Reactant of Route 6
2-Chloro-6-methoxypyridin-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.